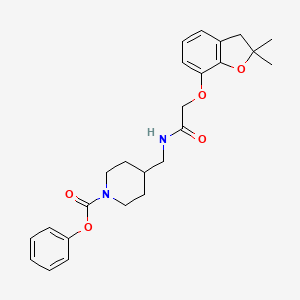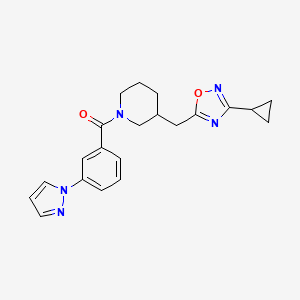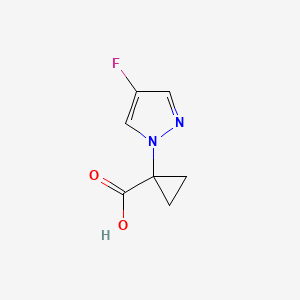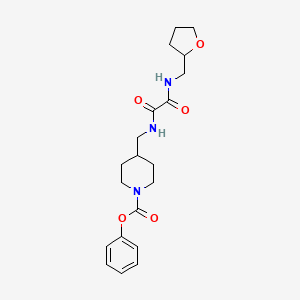
Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate" is a complex organic molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. The compound's structure suggests it contains a benzofuran moiety, a piperidine ring, and an acetamide group, which are common in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks to more complex structures. For instance, the synthesis of N-substituted derivatives of acetamide with a piperidine moiety involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further reactions to yield the desired products . Similarly, the synthesis of chiral dihydropyridine derivatives can be achieved using chiral phase transfer catalysts . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry . X-ray diffraction studies have been used to determine the absolute configuration of similar piperidine derivatives . These techniques would be essential in confirming the structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the functional groups present in its structure. For example, the acetamide group could undergo nucleophilic substitution reactions, while the benzofuran moiety might participate in electrophilic aromatic substitution . The piperidine ring could be involved in reactions typical for secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical properties such as melting point and solubility would depend on the compound's molecular structure. For example, the presence of a benzofuran moiety could influence the compound's aromaticity and, consequently, its solubility in organic solvents . The chemical properties, such as acidity or basicity, would be influenced by the piperidine ring's nitrogen atom and the phenyl group's electronic effects .
Relevant Case Studies
While there are no direct case studies on the compound , related research has shown that compounds with similar structural features exhibit a range of biological activities, including antibacterial , anticholinesterase , and herbicidal activities . These studies provide a foundation for understanding the potential applications of "this compound" in various fields.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate is involved in the synthesis of various medicinal compounds. For instance, it is used in oxindole synthesis via palladium-catalyzed C-H functionalization, a method significant in medicinal chemistry synthesis (Magano et al., 2014). Additionally, its derivatives have been explored for their anti-bacterial properties, as seen in the synthesis of N-substituted derivatives showing moderate to talented activity against bacteria (Khalid et al., 2016).
Neuropharmacology
In the field of neuropharmacology, compounds containing elements of this molecule have been synthesized with potential central nervous system applications. For example, spiro[isobenzofuran-1(3H),4'-piperidines] were created as potential agents for the central nervous system, exploring their antidepressant properties and inhibition of tetrabenazine-induced ptosis (Bauer et al., 1976).
Anticancer Applications
Compounds synthesized using this compound have been evaluated for their anticancer activities. For instance, novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates were synthesized and screened for their anticancer activity against various human cancer cell lines (Kumar et al., 2013).
Propriétés
IUPAC Name |
phenyl 4-[[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-25(2)15-19-7-6-10-21(23(19)32-25)30-17-22(28)26-16-18-11-13-27(14-12-18)24(29)31-20-8-4-3-5-9-20/h3-10,18H,11-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIAORACLIZETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)



![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)
![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)

![N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2548248.png)
